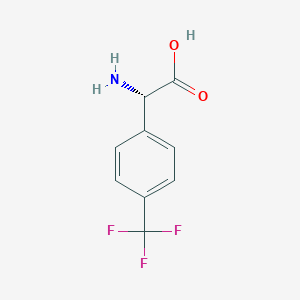
4-Cyclopropyl-2-phenyl-2-butene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropyl-2-phenyl-2-butene (CPBD) is a synthetic compound that belongs to the family of cyclopropyl compounds. CPBD is a highly reactive and versatile compound that has been used in various scientific research applications. In
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-2-phenyl-2-butene is not fully understood. However, studies have shown that 4-Cyclopropyl-2-phenyl-2-butene acts as an inhibitor of tubulin polymerization, which is essential for cell division. 4-Cyclopropyl-2-phenyl-2-butene has also been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
4-Cyclopropyl-2-phenyl-2-butene has been found to have a range of biochemical and physiological effects. Studies have shown that 4-Cyclopropyl-2-phenyl-2-butene can inhibit the growth of cancer cells in vitro and in vivo. 4-Cyclopropyl-2-phenyl-2-butene has also been found to have anti-inflammatory and analgesic properties.
Advantages and Limitations for Lab Experiments
4-Cyclopropyl-2-phenyl-2-butene is a highly reactive compound that can be used in a range of lab experiments. 4-Cyclopropyl-2-phenyl-2-butene has been found to be stable under normal laboratory conditions and can be easily synthesized using standard laboratory techniques. However, 4-Cyclopropyl-2-phenyl-2-butene is highly reactive and requires careful handling to avoid decomposition.
Future Directions
There are many future directions for research involving 4-Cyclopropyl-2-phenyl-2-butene. One potential area of research is the development of novel anticancer drugs based on 4-Cyclopropyl-2-phenyl-2-butene. Another area of research is the synthesis of novel compounds with potential therapeutic applications. Further studies are also needed to fully understand the mechanism of action of 4-Cyclopropyl-2-phenyl-2-butene and its potential biochemical and physiological effects.
Synthesis Methods
4-Cyclopropyl-2-phenyl-2-butene can be synthesized using Grignard reagents and various other methods. One of the most common methods used to synthesize 4-Cyclopropyl-2-phenyl-2-butene is the reaction between cyclopropylmagnesium bromide and acetophenone. The reaction is carried out in the presence of a catalyst such as copper(I) iodide to yield 4-Cyclopropyl-2-phenyl-2-butene. The reaction is highly exothermic and requires careful control of temperature and reaction conditions.
Scientific Research Applications
4-Cyclopropyl-2-phenyl-2-butene has been used in various scientific research applications, including drug discovery, chemical biology, and medicinal chemistry. 4-Cyclopropyl-2-phenyl-2-butene has been found to have potent antitumor activity and has been used in the development of anticancer drugs. 4-Cyclopropyl-2-phenyl-2-butene has also been used in the synthesis of novel compounds with potential therapeutic applications.
properties
CAS RN |
142798-24-1 |
|---|---|
Product Name |
4-Cyclopropyl-2-phenyl-2-butene |
Molecular Formula |
C13H17N |
Molecular Weight |
187.28 g/mol |
IUPAC Name |
N-[(E)-3-phenylbut-2-enyl]cyclopropanamine |
InChI |
InChI=1S/C13H17N/c1-11(9-10-14-13-7-8-13)12-5-3-2-4-6-12/h2-6,9,13-14H,7-8,10H2,1H3/b11-9+ |
InChI Key |
NUPQJDCCILDUKY-UHFFFAOYSA-N |
Isomeric SMILES |
C/C(=C\CNC1CC1)/C2=CC=CC=C2 |
SMILES |
CC(=CCNC1CC1)C2=CC=CC=C2 |
Canonical SMILES |
CC(=CCNC1CC1)C2=CC=CC=C2 |
synonyms |
4-cyclopropyl-2-phenyl-2-butene 4-cyclopropyl-2-phenyl-2-butene hydrochloride, (E)-isomer CPh-butene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




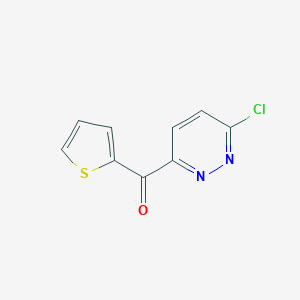

![7-[(4-Nitrophenyl)methyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane](/img/structure/B115965.png)
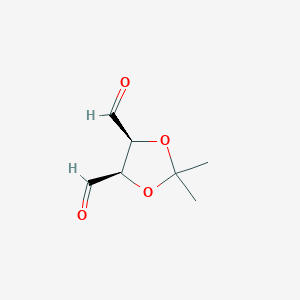

![2-[[5-(4-chlorophenyl)-7,7-dimethyl-8-methylidene-5,6-dihydronaphthalen-2-yl]oxy]-N,N-dimethylethanamine](/img/structure/B115972.png)
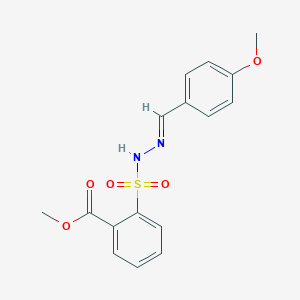

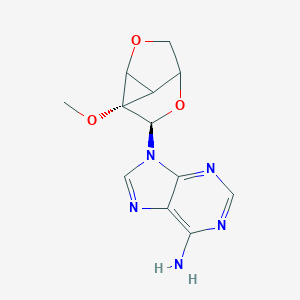
![[(3R,4R,5S)-4-Amino-5-(hydroxymethyl)pyrrolidin-3-YL]methanol](/img/structure/B115981.png)

![7-[(1R,5S)-6-azaniumyl-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylate](/img/structure/B115987.png)
